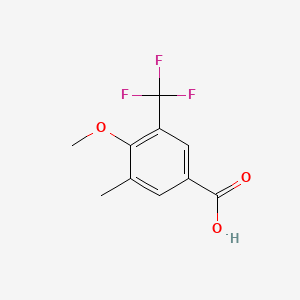

4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic acid

Description

Molecular Geometry and Crystallographic Analysis

The molecular structure of this compound exhibits distinctive geometric features that reflect the steric and electronic influences of its multiple substituents. The compound possesses the molecular formula C₁₀H₉F₃O₃ with a molecular weight of 234.174 grams per mole, and is characterized by the Chemical Abstracts Service registry number 1431329-61-1. The structural framework consists of a benzene ring bearing four distinct substituents: a carboxylic acid group, a methoxy group, a methyl group, and a trifluoromethyl group arranged in a specific substitution pattern.

The three-dimensional arrangement of atoms in this compound demonstrates significant deviations from planarity due to steric interactions between adjacent substituents. The methoxy group at position 4 and the trifluoromethyl group at position 5 create substantial steric hindrance that influences the overall molecular conformation. This steric crowding is particularly pronounced around the substituted carbon atoms, leading to rotational barriers and preferred conformational states that impact the compound's physical and chemical properties.

Crystallographic investigations of related trifluoromethyl-substituted benzoic acids provide valuable insights into the structural characteristics of these systems. Studies of 2,6-bis(trifluoromethyl)benzoic acid have revealed that compounds containing trifluoromethyl groups exhibit unique packing arrangements in the solid state. The presence of two molecules in the asymmetric unit, with disorder observed in trifluoromethyl groups, suggests that fluorinated substituents introduce significant conformational flexibility that must be considered when analyzing these structures.

The dihedral angles between aromatic rings and functional groups represent critical structural parameters in trifluoromethyl-substituted systems. Research on 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid has demonstrated that the positioning of trifluoromethyl groups significantly influences molecular geometry. In these compounds, dihedral angles between benzene rings and carboxyl groups range from 4.9 degrees to 99.3 degrees, depending on the specific substitution pattern. These findings suggest that this compound likely exhibits similar geometric variations based on its substitution pattern.

| Structural Parameter | Value | Reference Compound |

|---|---|---|

| Molecular Formula | C₁₀H₉F₃O₃ | This compound |

| Molecular Weight | 234.174 g/mol | Primary compound |

| Dihedral Angle (Ring-COOH) | 47.2° | 4-nitro-2-(trifluoromethyl)benzoic acid |

| Dihedral Angle (Ring-COOH) | 4.9° | 4-nitro-3-(trifluoromethyl)benzoic acid |

Spectroscopic Identification (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound relies on multiple analytical techniques that provide complementary structural information. Nuclear magnetic resonance spectroscopy serves as a primary tool for elucidating the molecular structure and confirming the substitution pattern of this compound. The unique chemical environment created by the combination of electron-donating methoxy and methyl groups with the strongly electron-withdrawing trifluoromethyl group produces distinctive spectroscopic signatures.

Proton nuclear magnetic resonance spectroscopy of related trifluoromethyl-substituted benzoic acids reveals characteristic patterns that can be extrapolated to understand the spectroscopic behavior of the target compound. Studies of 4-(trifluoromethyl)benzoic acid demonstrate that trifluoromethyl groups significantly influence the chemical shifts of nearby aromatic protons. The presence of multiple substituents in this compound creates a complex splitting pattern that requires careful analysis to assign individual resonances.

The methoxy group contributes a characteristic singlet in the proton nuclear magnetic resonance spectrum, typically appearing in the 3.8-4.0 parts per million region. The methyl group substituent produces another singlet, usually observed around 2.3-2.6 parts per million, depending on the electronic environment created by neighboring groups. The aromatic protons exhibit complex coupling patterns due to the asymmetric substitution of the benzene ring, with chemical shifts that reflect the cumulative electronic effects of all substituents.

Carbon-13 nuclear magnetic resonance spectroscopy provides crucial information about the carbon framework and the electronic environment of individual carbon atoms. The trifluoromethyl carbon typically appears as a quartet due to coupling with three equivalent fluorine atoms, with characteristic chemical shifts around 123-124 parts per million. The carboxylic acid carbon resonates significantly downfield, usually around 170-175 parts per million, while the methoxy carbon appears around 55-60 parts per million. The aromatic carbons display a range of chemical shifts reflecting their varying electronic environments.

Fourier transform infrared spectroscopy offers complementary structural information through the identification of characteristic functional group vibrations. The carboxylic acid group produces distinctive absorption bands, including a broad hydroxyl stretch around 3000-3500 wavenumber and a carbonyl stretch near 1700 wavenumber. The methoxy group contributes carbon-oxygen stretching vibrations around 1250-1300 wavenumber, while the trifluoromethyl group exhibits characteristic carbon-fluorine stretching modes around 1100-1200 wavenumber.

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak for this compound appears at mass-to-charge ratio 234, corresponding to its molecular weight. Characteristic fragmentation patterns include loss of the carboxylic acid group (loss of 45 mass units) and loss of the methoxy group (loss of 31 mass units), producing fragment ions that aid in structural confirmation.

X-ray Diffraction Studies and Hydrogen Bonding Patterns

X-ray diffraction analysis of trifluoromethyl-substituted benzoic acids reveals important information about intermolecular interactions and crystal packing arrangements. These studies demonstrate that carboxylic acid groups in fluorinated aromatic compounds participate in characteristic hydrogen bonding patterns that influence solid-state structure and physical properties. The presence of multiple substituents in this compound creates unique opportunities for intermolecular interactions that differ from simpler benzoic acid derivatives.

Crystallographic investigations of 2,6-bis(trifluoromethyl)benzoic acid have revealed the formation of catemeric structures resulting from intermolecular oxygen-hydrogen···oxygen hydrogen bonding between carboxyl groups. These hydrogen bonding patterns create extended chain-like arrangements in the crystal lattice, with typical donor-acceptor distances around 2.7 angstroms. The presence of trifluoromethyl groups introduces additional complexity through potential carbon-hydrogen···fluorine interactions that supplement the primary hydrogen bonding network.

Detailed analysis of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid demonstrates that these compounds form head-to-tail dimers through intermolecular hydrogen bonding. The hydrogen bonding distances in these systems measure 2.7042 angstroms and 2.6337 angstroms respectively, indicating strong intermolecular associations. These dimeric arrangements exhibit graph-set notation R₂²(8), representing cyclic hydrogen bonding motifs involving eight atoms.

The influence of trifluoromethyl substituents on hydrogen bonding patterns extends beyond the primary carboxylic acid interactions. Fluorine atoms in trifluoromethyl groups can serve as weak hydrogen bond acceptors, participating in carbon-hydrogen···fluorine interactions with aromatic and aliphatic protons. These secondary interactions contribute to the overall stability of crystal structures and influence properties such as melting points and solubility characteristics.

The methoxy substituent in this compound introduces additional hydrogen bonding possibilities through its oxygen atom, which can serve as a hydrogen bond acceptor. The spatial arrangement of the methoxy group relative to the carboxylic acid functionality determines whether intramolecular or intermolecular hydrogen bonding predominates. Computational studies and experimental observations of related compounds suggest that intermolecular interactions generally prevail in these systems.

| Compound | Hydrogen Bond Type | Distance (Å) | Graph Set |

|---|---|---|---|

| 2,6-Bis(trifluoromethyl)benzoic acid | O-H···O (catemeric) | ~2.7 | Chain |

| 4-Nitro-2-(trifluoromethyl)benzoic acid | O-H···O (dimeric) | 2.7042 | R₂²(8) |

| 4-Nitro-3-(trifluoromethyl)benzoic acid | O-H···O (dimeric) | 2.6337 | R₂²(8) |

Comparative Analysis with Ortho/Meta-Substituted Analogues

The structural characteristics of this compound can be better understood through comparison with related compounds bearing different substitution patterns. The positioning of substituents around the benzene ring dramatically influences molecular geometry, electronic properties, and intermolecular interactions. Systematic comparison with ortho and meta-substituted analogues reveals the specific impact of substitution patterns on structural features.

4-Methoxy-3-(trifluoromethyl)benzoic acid represents a closely related analogue lacking the methyl substituent present in the target compound. This compound possesses the molecular formula C₉H₇F₃O₃ with a molecular weight of 220.15 grams per mole and exhibits a melting point of 172 degrees Celsius. The absence of the methyl group results in reduced steric crowding and potentially different conformational preferences compared to the fully substituted target compound. The simpler substitution pattern in this analogue provides insight into the specific contributions of the methyl group to the overall molecular behavior.

Structural analysis of compounds with varying trifluoromethyl positions demonstrates the profound influence of this substituent on molecular geometry. The comparison between 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid illustrates how moving the trifluoromethyl group from the ortho to the meta position relative to the carboxylic acid alters fundamental structural parameters. In the ortho-substituted compound, steric interactions rotate the carboxylic acid group out of the aromatic plane by 47.2 degrees, while the meta-substituted isomer maintains near-planarity with only a 4.9 degree deviation.

The electronic effects of different substitution patterns become apparent through comparison of chemical shifts and spectroscopic properties. 4-(Trifluoromethyl)benzoic acid, containing only the trifluoromethyl and carboxylic acid substituents, exhibits characteristic nuclear magnetic resonance patterns that serve as a reference for understanding more complex systems. The introduction of additional substituents, such as methoxy and methyl groups, modifies these basic patterns through combined electronic and steric effects.

Comparative melting point data provides insight into the influence of substitution patterns on intermolecular interactions and crystal packing efficiency. The melting point of 4-methoxy-3-(trifluoromethyl)benzoic acid at 172 degrees Celsius can be compared with related compounds to understand how additional substituents affect solid-state properties. The systematic variation of substituent identity and position allows for the development of structure-property relationships that guide the design of compounds with desired characteristics.

The benzaldehyde analogue 4-methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde provides another valuable comparison point, as it contains the same substitution pattern but lacks the carboxylic acid functionality. This compound has the molecular formula C₁₀H₉F₃O₂ with a molecular weight of 218.17 grams per mole. The replacement of the carboxylic acid with an aldehyde group eliminates hydrogen bonding capabilities while maintaining the steric and electronic effects of the other substituents, allowing for the isolation of specific molecular interactions.

| Compound | Molecular Formula | Molecular Weight | Melting Point |

|---|---|---|---|

| This compound | C₁₀H₉F₃O₃ | 234.17 | Not reported |

| 4-Methoxy-3-(trifluoromethyl)benzoic acid | C₉H₇F₃O₃ | 220.15 | 172°C |

| 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde | C₁₀H₉F₃O₂ | 218.17 | Not reported |

Properties

IUPAC Name |

4-methoxy-3-methyl-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-5-3-6(9(14)15)4-7(8(5)16-2)10(11,12)13/h3-4H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPPMFMWSDFHRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401216470 | |

| Record name | Benzoic acid, 4-methoxy-3-methyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401216470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431329-61-1 | |

| Record name | Benzoic acid, 4-methoxy-3-methyl-5-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431329-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-methoxy-3-methyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401216470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic acid is an aromatic carboxylic acid that has garnered attention due to its unique trifluoromethyl group and potential biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 234.17 g/mol. The trifluoromethyl group (CF₃) significantly alters the electronic properties and biological activity of the molecule, making it a candidate for various applications in pharmaceuticals and agrochemicals.

The presence of the carboxylic acid functional group (COOH) allows for reactivity in condensation reactions, enabling the formation of amides and esters, which are crucial in drug development. The trifluoromethyl group acts as a bioisostere, potentially enhancing binding affinity to biological targets compared to traditional methyl groups.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest this compound may possess antimicrobial properties, although specific mechanisms and efficacy against various pathogens require further investigation.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in inflammatory processes, which could be beneficial in treating autoimmune diseases and certain cancers.

- Pesticidal Properties : Its use in agrochemicals highlights its effectiveness in formulations for pesticides and herbicides, indicating a role in agricultural applications.

Research Findings

Recent studies have focused on the interactions of this compound with various biological targets. Notably, its structural similarities to other bioactive compounds allow for comparative analysis regarding efficacy and mechanism of action.

Case Studies

- Inflammatory Pathways : A study demonstrated that compounds with similar structures can inhibit critical enzymes involved in inflammation, suggesting that this compound may also modulate these pathways effectively.

- Antifungal Activity : Although specific data on antifungal activity for this compound is limited, related benzoic acid derivatives have shown promising results against Candida species, indicating a potential area for exploration .

Comparative Analysis

A comparison with structurally similar compounds can provide insights into the unique properties of this compound:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 4-Methoxy-3-(trifluoromethyl)benzoic acid | 213598-09-5 | 0.98 | Lacks methyl group at position 5 |

| 2-Methoxy-5-(trifluoromethyl)benzoic acid | 4864-01-1 | 0.95 | Different substitution pattern |

| Methyl 4-hydroxy-3-(trifluoromethyl)benzoate | 115933-50-1 | 0.95 | Contains an ester functional group |

| 4-Isopropoxy-3-(trifluoromethyl)benzoic acid | 213598-16-4 | 0.94 | Isopropoxy instead of methoxy group |

This table illustrates how the unique combination of functional groups in this compound distinguishes it from similar compounds.

Scientific Research Applications

Chemistry

In the field of chemistry, 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic acid serves as a crucial building block for synthesizing more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, making it useful for developing novel materials such as liquid crystals and polymers with specific functionalities .

Biology

Research into the biological activities of this compound has revealed several potential applications:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, indicating its potential as an antibacterial agent.

- Anticancer Activity : Investigations have shown that this compound may inhibit cancer cell proliferation and induce apoptosis in multiple cancer cell lines. The trifluoromethyl group is believed to enhance binding affinity to target proteins, which could lead to effective cancer treatments .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways, potentially offering therapeutic benefits in treating various conditions.

Medicine

In medicinal chemistry, this compound is explored as a pharmaceutical intermediate in drug development. Its structural characteristics make it suitable for modification into more potent drug candidates. For instance, studies have focused on its interaction with HIV-1 reverse transcriptase, where it demonstrated significant inhibitory activity .

Research Findings

Recent studies highlight the importance of this compound in various research contexts:

Chemical Reactions Analysis

Acidic Reactions

The carboxylic acid group (COOH) makes this compound prone to acidic reactions.

-

Esterification: Carboxylic acids react with alcohols to form esters in the presence of an acid catalyst.

-

Amide Formation: Carboxylic acids can react with amines to produce amides, typically requiring activation of the carboxylic acid.

-

Salt Formation: Carboxylic acids react with bases to form carboxylate salts .

Influence of the Trifluoromethyl Group

The trifluoromethyl (CF3) group is a strong electron-withdrawing group that affects the reactivity of the molecule.

-

It can influence the acidity of the carboxylic acid group.

-

It can alter the molecule's interactions with biological targets.

-

It affects properties like melting point and solubility.

Comparison with Similar Compounds

Several compounds share structural similarities with 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic acid:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 4-Methoxy-3-(trifluoromethyl)benzoic acid | 213598-09-5 | 0.98 | Lacks methyl group at position 5 |

| 2-Methoxy-5-(trifluoromethyl)benzoic acid | 4864-01-1 | 0.95 | Different substitution pattern |

| Methyl 4-hydroxy-3-(trifluoromethyl)benzoate | 115933-50-1 | 0.95 | Contains an ester functional group |

| 4-Isopropoxy-3-(trifluoromethyl)benzoic acid | 213598-16-4 | 0.94 | Isopropoxy instead of methoxy group |

The unique combination of functional groups in this compound contributes to its distinct chemical properties and biological activities, setting it apart from these similar compounds.

Comparison with Similar Compounds

4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid

- Molecular Formula : C₉H₆F₄O₂

- Molecular Weight : 222.14 g/mol

- Key Difference : Replaces the methoxy group with a fluorine atom at position 4.

- Impact : The electron-withdrawing fluorine increases acidity compared to the methoxy group, which is typically electron-donating via resonance. This substitution reduces steric bulk but enhances electrophilic reactivity .

2-Methoxy-5-(trifluoromethyl)benzoic acid

- CAS : 115933-50-1

- Key Difference : Methoxy group at position 2 instead of 4.

- The electronic effects also differ due to altered resonance interactions .

4-Hydroxy-3-(trifluoromethyl)benzoic acid

- CAS : 251300-32-0

- Key Difference : Replaces the methoxy and methyl groups with a hydroxyl (-OH) group at position 4.

- Impact : The hydroxyl group significantly increases acidity (pKa ~2.5–3.0) compared to the methoxy analogue (pKa ~4.0–4.5). This compound is more hydrophilic, favoring aqueous solubility .

Physicochemical Properties

Notes:

- LogP : The trifluoromethyl group increases lipophilicity, but polar substituents (e.g., -OH) counteract this effect.

- Acidity: Trifluoromethyl and electron-withdrawing groups (e.g., -F, -NO₂) lower pKa values by stabilizing the deprotonated form .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 4-methoxy-3-methyl-5-(trifluoromethyl)benzoic acid typically involves:

- Functionalization of a suitably substituted benzene ring to introduce methoxy and methyl groups.

- Introduction of the trifluoromethyl group, often via trifluoromethylation reagents or by using trifluoromethyl-substituted precursors.

- Carboxylation or oxidation steps to install the benzoic acid moiety.

Due to the complexity of the molecule, multi-step synthetic routes are common, often starting from hydroxy- or methoxy-substituted benzoic acids or their esters.

Methylation of Aromatic Hydroxybenzoic Acids

A key preparative step is the methylation of hydroxybenzoic acids to form methoxybenzoates. According to a patent describing methylation processes, aromatic hydroxycarboxylic acids can be methylated using dimethyl sulfate in aqueous media with controlled molar ratios to achieve high yields and purity without complex purification steps. This method is applicable to substrates bearing substituents such as methyl and trifluoromethyl groups on the aromatic ring, making it suitable for preparing methoxy derivatives of methyl- and trifluoromethyl-substituted benzoic acids.

| Parameter | Condition |

|---|---|

| Methylating agent | Dimethyl sulfate |

| Solvent | Water |

| Molar ratio (DMS to OH) | 0.8 to 1.7 times hydroxyl groups |

| Temperature | Not explicitly stated |

| Outcome | High yield, pure methyl ethers |

This method supports the preparation of 4-methoxy derivatives from 4-hydroxy precursors with methyl and trifluoromethyl substituents.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group can be introduced either by:

- Starting from trifluoromethyl-substituted aromatic precursors.

- Using trifluoromethylation reagents in late-stage functionalization.

A relevant example is the synthesis of methyl 3-methyl-5-(trifluoromethyl)benzoate via a two-step catalytic process involving iridium catalysis and nucleophilic fluoride sources under inert atmosphere and controlled temperature. This method, though reported for the methyl ester, can be adapted for the acid by subsequent hydrolysis.

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | (1,5-cyclooctadiene)(methoxy)iridium(I) dimer, 4,4'-di-tert-butyl-2,2'-bipyridine, THF, 80°C, 18 h, inert atmosphere | Formation of trifluoromethylated intermediate |

| 2 | Potassium fluoride, N,N-dimethylformamide, 50°C, 18 h, inert atmosphere | Completion of trifluoromethylation |

This catalytic approach offers a modern, mild, and selective route to trifluoromethylated aromatic esters, which can be converted to the corresponding acids.

Carboxylation via Grignard Reagents

A classical and robust method for preparing trifluoromethyl-substituted benzoic acids involves formation of the Grignard reagent from the corresponding bromide and subsequent carboxylation with carbon dioxide.

For example, the preparation of 3,5-bis(trifluoromethyl)benzoic acid uses:

- Reaction of 3,5-bis(trifluoromethyl)bromobenzene with magnesium in tetrahydrofuran (THF) to form the Grignard reagent.

- Carboxylation by bubbling carbon dioxide gas into the cold Grignard solution (<0°C).

- Acidic workup to yield the benzoic acid.

This method is scalable and yields high purity product, suggesting applicability to this compound synthesis if the appropriate bromide precursor is available.

Process summary:

| Step | Conditions/Details |

|---|---|

| Grignard formation | Mg, THF, inert atmosphere |

| Carboxylation | CO2 gas, temperature < 0°C |

| Acid workup | Strong acid treatment |

| Solvents preferred | THF (preferred), diethyl ether, toluene |

Esterification and Functional Group Transformations

Esterification of benzoic acids or their derivatives is a common intermediate step. For example, methyl esters of substituted benzoic acids can be prepared by refluxing the acid in methanol with acid catalysts such as sulfuric acid, followed by workup and purification.

This ester can then be subjected to further functionalization, such as methylation or amination, before hydrolysis back to the acid if needed.

Summary Table of Preparation Methods

| Preparation Step | Method/Reaction Type | Key Reagents/Conditions | Notes/Outcome |

|---|---|---|---|

| Methylation of hydroxybenzoic acid | Methylation with dimethyl sulfate | Dimethyl sulfate, water, 0.8-1.7 equiv, mild conditions | High yield, pure methyl ethers |

| Trifluoromethylation | Catalytic trifluoromethylation | Iridium catalyst, potassium fluoride, inert atmosphere, 50-80°C | Selective introduction of CF3 group on aromatic ring |

| Carboxylation via Grignard | Grignard reagent formation + CO2 carboxylation | Mg, THF, CO2 gas, <0°C, acid workup | High yield, scalable for trifluoromethyl benzoic acids |

| Esterification | Acid-catalyzed esterification | Methanol, sulfuric acid, reflux | Methyl esters as intermediates |

Research Findings and Considerations

- The methylation process using dimethyl sulfate in aqueous media avoids toxic solvents like 1,2-dichloroethane and simplifies purification.

- Catalytic trifluoromethylation methods provide a modern, mild, and selective route to CF3-substituted benzoates, facilitating late-stage functionalization.

- Grignard-based carboxylation remains a reliable method for introducing the carboxyl group on trifluoromethyl-substituted aromatics, with good scalability and yield.

- Ester intermediates are often used to facilitate purification and further functionalization steps, with acid hydrolysis restoring the carboxylic acid functionality.

Q & A

Basic: What synthetic routes are most effective for preparing 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic acid, and how can purity be optimized?

Answer:

The synthesis typically involves multi-step functionalization of benzoic acid derivatives. Key steps include:

- Methoxy and methyl group introduction : Electrophilic aromatic substitution or directed ortho-metalation under controlled temperatures (45–50°C) to avoid over-substitution .

- Trifluoromethylation : Use of CF₃-containing reagents (e.g., trifluoromethyl copper complexes) in inert atmospheres to enhance selectivity .

- Purification : Recrystallization from ethanol/water mixtures or preparative HPLC (>95% purity). Monitor purity via melting point analysis (mp 287.5–293.5°C) and NMR (δ 3.76–3.86 ppm for methoxy groups) .

Advanced: How does the trifluoromethyl group influence the compound’s electronic properties in medicinal chemistry applications?

Answer:

The -CF₃ group enhances metabolic stability and lipophilicity, improving membrane permeability. Methodological insights:

- Receptor binding assays : Radiolabeled analogs (e.g., ³H or ¹⁸F) quantify target engagement in enzymes like cyclooxygenases .

- Computational modeling : Density Functional Theory (DFT) calculates electron-withdrawing effects, predicting binding affinities to hydrophobic pockets .

- In vitro stability : Assess metabolic resistance in liver microsomes, comparing degradation rates against non-fluorinated analogs .

Basic: What analytical techniques are critical for structural validation of this compound?

Answer:

- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.9–7.3 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., C₁₀H₉F₃O₃, [M+H]⁺ expected m/z 235.0481) .

- X-ray crystallography : Resolve crystal packing and dihedral angles (e.g., triazine-linked analogs in show planar geometry) .

Advanced: How can researchers resolve contradictions in reaction yields reported across studies?

Answer:

- Parameter screening : Use Design of Experiments (DoE) to optimize variables (temperature, catalyst loading) .

- Side-product analysis : LC-MS identifies byproducts (e.g., demethylated or hydrolyzed derivatives) .

- Reproducibility protocols : Standardize anhydrous conditions for moisture-sensitive trifluoromethylation steps .

Basic: What are the key storage and handling precautions for this compound?

Answer:

- Storage : Under nitrogen at -20°C to prevent hydrolysis of the -CF₃ group .

- Safety : Use fume hoods due to potential irritancy (refer to SDS for 4-Hydroxy-3-methoxy-5-nitrobenzoic acid analogs) .

- Handling : Avoid metal catalysts to prevent defluorination .

Advanced: What strategies are used to study this compound’s potential in agrochemical formulations?

Answer:

- Bioactivity assays : Test herbicidal activity via Arabidopsis thaliana growth inhibition models .

- Soil persistence studies : LC-MS/MS quantifies degradation products (e.g., 4-methoxybenzoic acid) under UV exposure .

- Formulation optimization : Nanoencapsulation with polylactic acid enhances field stability .

Basic: How can researchers source high-purity reagents for synthesizing this compound?

Answer:

- Vendor selection : Use suppliers like Kanto Reagents (purity ≥95%, CAS 223127-47-7) .

- Quality control : Cross-check NMR and HPLC data against NIST reference standards .

- Batch documentation : Request certificates of analysis (CoA) for critical intermediates like 4-[5-(trifluoromethyl)pyrid-2-yl]benzonitrile .

Advanced: What in silico methods predict the compound’s environmental toxicity?

Answer:

- QSAR models : Predict bioaccumulation factors using logP (calculated ~2.8) and topological polar surface area (TPSA ≈ 55 Ų) .

- Ecotoxicity databases : Compare against structurally similar compounds (e.g., 3,4-Difluoro-5-trifluoromethylbenzoic acid) with known LC₅₀ values in Daphnia magna .

Basic: What chromatographic methods separate this compound from regioisomers?

Answer:

- Reverse-phase HPLC : Use C18 columns with acetonitrile/0.1% TFA mobile phase (retention time ~12 min) .

- TLC validation : Hexane/EtOH (1:1) on silica gel (Rf ≈ 0.59) .

Advanced: How is the compound utilized in material science for functionalized polymers?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.